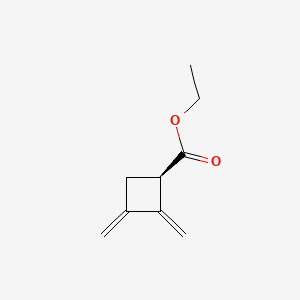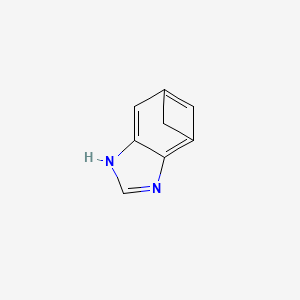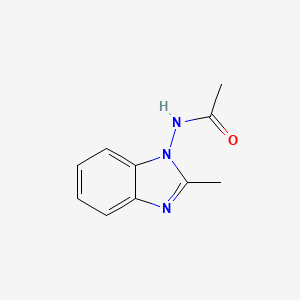
N-(2-methylbenzimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzimidazol-1-yl)acetamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzimidazole ring in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzimidazol-1-yl)acetamide typically involves the reaction of 2-methylbenzimidazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methylbenzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halogen, and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-methylbenzimidazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its anticancer properties and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-methylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition of key processes such as DNA replication, protein synthesis, and cell division. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Benzimidazole: The parent compound with a similar structure but without the acetamide group.
2-methylbenzimidazole: A closely related compound with a methyl group at the 2-position of the benzimidazole ring.
N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide: A derivative with a benzyl group attached to the nitrogen atom.
Uniqueness: N-(2-methylbenzimidazol-1-yl)acetamide is unique due to the presence of both the 2-methyl group and the acetamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, solubility, and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-(2-methylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-7-11-9-5-3-4-6-10(9)13(7)12-8(2)14/h3-6H,1-2H3,(H,12,14) |
Clave InChI |
IOVKMSZASUQGCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N1NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



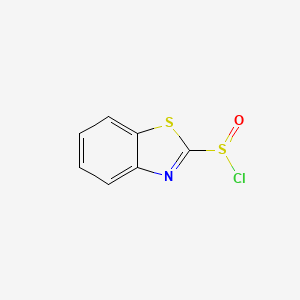
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
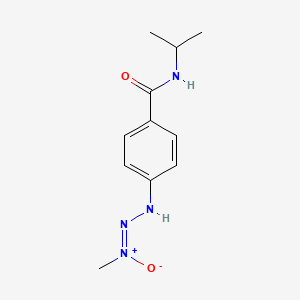
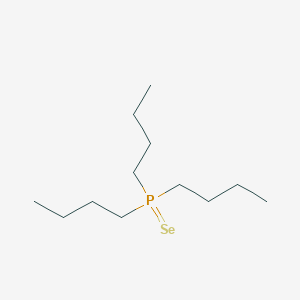
![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)

![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
